

Unveiling the Spectroscopic Signature of Oxysceptrin: A Technical Guide

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Compound of Interest

Compound Name: Oxysceptrin

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For Researchers, Scientists, and Drug Development Professionals

Oxysceptrin, a marine alkaloid belonging to the pyrrole-imidazole class, has garnered significant interest within the scientific community for its potent biological activities, notably as an activator of actomyosin ATPase. This technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of this complex natural product. The information presented herein is pivotal for researchers engaged in natural product synthesis, chemical biology, and drug discovery targeting cytoskeletal dynamics.

Spectroscopic Data of Oxysceptrin

The unique dimeric structure of **Oxysceptrin**, first elucidated by Kobayashi and colleagues, gives rise to a distinct spectroscopic fingerprint. The following tables summarize the key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data as reported in the primary literature.

Table 1: ^1H NMR Spectroscopic Data for Oxysceptrin (500 MHz, CD_3OD)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	3.68	m	
1'	3.68	m	
2	4.02	m	
2'	4.02	m	
3	2.25	m	
3'	2.25	m	
4	3.85	m	
4'	3.85	m	
5	7.01	s	
5'	7.01	s	
6	7.15	s	
6'	7.15	s	
8	4.88	d	8.0
8'	4.88	d	8.0
9	4.15	d	8.0
9'	4.15	d	8.0

Table 2: ^{13}C NMR Spectroscopic Data for Oxysceptrin (125 MHz, CD_3OD)

Position	Chemical Shift (δ , ppm)
1	54.5
1'	54.5
2	60.1
2'	60.1
3	34.2
3'	34.2
4	128.4
4'	128.4
5	110.1
5'	110.1
6	124.5
6'	124.5
7	120.3
7'	120.3
8	58.9
8'	58.9
9	45.1
9'	45.1
10	162.1
10'	162.1
11	175.4
11'	175.4

Table 3: Mass Spectrometry Data for Oxysceptrin

Technique	Ionization Mode	Observed m/z	Interpretation
HR-FABMS	Positive	693.0314	[M + H] ⁺ (Calculated for C ₂₂ H ₂₅ Br ₄ N ₁₀ O ₂ : 693.0312)

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following protocols are based on the methodologies described in the seminal publication on **Oxysceptrin**.

Isolation of Oxysceptrin

The marine sponge *Agelas nakamurai* was collected and immediately frozen. The frozen sponge material was then subjected to the following extraction and purification steps:

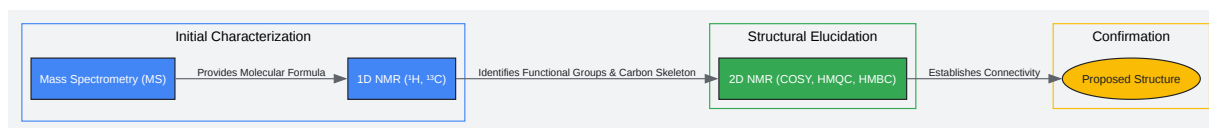
- **Extraction:** The sponge material was homogenized and extracted with methanol (MeOH).
- **Solvent Partitioning:** The MeOH extract was concentrated and partitioned between ethyl acetate (EtOAc) and water. The aqueous layer, containing the polar alkaloids, was retained.
- **Chromatography:** The aqueous extract was further purified using a combination of column chromatography techniques, including Diaion HP-20, Sephadex LH-20, and reverse-phase High-Performance Liquid Chromatography (HPLC) to yield pure **Oxysceptrin**.

Spectroscopic Analysis

- **NMR Spectroscopy:** ¹H and ¹³C NMR spectra were recorded on a Bruker AM-500 spectrometer. Chemical shifts were reported in parts per million (ppm) relative to the solvent peak of methanol-d₄ (CD₃OD; δH 3.30, δC 49.0).
- **Mass Spectrometry:** High-resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) was performed on a JEOL JMS-HX110 mass spectrometer.

Logical Workflow for Spectroscopic Analysis

The process of identifying a novel natural product like **Oxysceptrin** involves a logical sequence of spectroscopic analyses to elucidate its chemical structure.



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Caption: Workflow for structure elucidation of a natural product.

This guide provides a foundational understanding of the key spectroscopic features of **Oxysceptrin**. For researchers embarking on the synthesis or biological investigation of this fascinating molecule, a thorough understanding of this data is paramount for confirmation of its identity and purity.

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